An In-Depth Technical Guide to 4-Fluoro-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-1H-indole-7-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of both a fluorine atom and a nitrile group on the indole scaffold creates a unique electronic profile that is highly valuable for the development of novel therapeutics. This document delves into the compound's physicochemical properties, spectroscopic signature, and chemical reactivity. A detailed, representative synthetic protocol is provided, alongside an exploration of its applications as a crucial intermediate for advanced pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.
Introduction and Strategic Importance
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. 4-Fluoro-1H-indole-7-carbonitrile (CAS No. 313337-33-6) is an exemplary modern building block that embodies two critical trends in medicinal chemistry: fluorination and the use of cyano groups as versatile synthetic handles.
The introduction of fluorine can profoundly influence a drug candidate's properties, including its metabolic stability, membrane permeability, and binding affinity.[1] Simultaneously, the carbonitrile group serves not only as a potent electron-withdrawing group but also as a precursor for various other functionalities such as carboxylic acids, amines, and tetrazoles, expanding its synthetic utility. This dual functionalization makes 4-Fluoro-1H-indole-7-carbonitrile a compound of significant interest for constructing complex molecular architectures with tailored biological activities.
Physicochemical and Computed Properties
The combination of the indole core with fluoro and cyano substituents results in a distinct set of physical and chemical properties. While experimental data such as melting and boiling points are not widely published, a summary of its known and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 313337-33-6 | [2][3][4] |
| Molecular Formula | C₉H₅FN₂ | [2] |
| Molecular Weight | 160.15 g/mol | [2][3] |
| IUPAC Name | 4-fluoro-1H-indole-7-carbonitrile | [2][4] |
| Synonyms | 7-Cyano-4-fluoro-1H-indole, 7-Cyano-4-fluoroindole | [3] |
| Purity (Typical) | ≥97% | [3] |
| XLogP3 (Computed) | 1.9 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Topological Polar Surface Area | 39.6 Ų | [2] |
Expected Spectroscopic Signature
While a publicly available, experimentally verified spectrum for this specific molecule is scarce, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds.[5][6][7]
-
¹H NMR Spectroscopy:
-
N-H Proton: A broad singlet is expected in the downfield region (δ > 10.0 ppm in DMSO-d₆), characteristic of the indole N-H.
-
Aromatic Protons: The protons on the benzene portion of the ring (H5, H6) will appear as doublets or doublet of doublets, influenced by both H-H and H-F coupling. The H5 proton will likely show a larger coupling constant due to its proximity to the fluorine atom. The protons on the pyrrole ring (H2, H3) will appear as doublets or triplets in the δ 6.5-7.5 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Nitrile Carbon (C7-CN): A characteristic peak is expected around δ 115-120 ppm.
-
Fluorinated Carbon (C4): This carbon will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield.
-
Other Aromatic Carbons: The remaining carbons of the indole ring will appear in the typical aromatic region (δ 100-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the F and CN groups.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the indole N-H bond.
-
C≡N Stretch: A sharp, intense absorption band in the range of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.
-
C-F Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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Synthesis and Purification
The synthesis of 4-Fluoro-1H-indole-7-carbonitrile can be achieved through multi-step sequences starting from commercially available precursors. One plausible and efficient approach is the Leimgruber-Batcho indole synthesis, which is well-suited for preparing substituted indoles.
Caption: A representative Leimgruber-Batcho synthetic route.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine
-
To a flask containing 2-fluoro-6-nitrotoluene (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).[8]
-
Heat the reaction mixture to reflux (approx. 115-125 °C) for 18-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure. The resulting crude enamine is often used in the next step without further purification.
Step 2: Reductive Cyclization to 4-Fluoro-1H-indole
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney Nickel.[9]
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker, 2-3 MPa) and stir vigorously at room temperature for 3-12 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-fluoro-1H-indole.
Step 3: Cyanation at the C7 Position
-
Cool a solution of 4-fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile to 0 °C under an inert atmosphere.
-
Add chlorosulfonyl isocyanate (1.1 eq) dropwise, maintaining the temperature at 0 °C. Stir for 1 hour.
-
Add triethylamine (2.5 eq) dropwise to the mixture and allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-Fluoro-1H-indole-7-carbonitrile as the final product.
Chemical Reactivity and Derivatization
The reactivity of 4-Fluoro-1H-indole-7-carbonitrile is dictated by the strong electron-withdrawing nature of both the C4-fluoro and C7-carbonitrile substituents.
-
Electrophilic Aromatic Substitution: The indole ring is significantly deactivated towards electrophilic attack compared to unsubstituted indole. Reactions like nitration, halogenation, or Friedel-Crafts acylation will be sluggish and may require harsh conditions. If substitution occurs, it is likely to be directed to the C3 position, which is the most electron-rich site on the pyrrole ring, although the overall yield may be low.
-
N-H Functionalization: The indole nitrogen remains a nucleophilic site. It can be readily deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install various substituents at the N1 position. This is a common strategy for modulating the molecule's properties.
-
Reactions of the Nitrile Group: The carbonitrile at C7 is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4-fluoro-1H-indole-7-carboxylic acid), a valuable intermediate in its own right.[10]
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition: It can undergo cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
-
Applications in Medicinal Chemistry and Drug Design
4-Fluoro-1H-indole-7-carbonitrile is not typically an active pharmaceutical ingredient itself but rather a high-value starting material for more complex drug candidates. Its utility spans several therapeutic areas.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 4-fluoro-7-cyanoindole scaffold can be elaborated to present key hydrogen bond donors and acceptors, making it an attractive core for inhibitors of protein kinases involved in oncology and inflammatory diseases.
-
CNS Agents: The indole scaffold is central to the structure of serotonin. Derivatives of 4-fluoroindole are explored for activity as selective serotonin reuptake inhibitors (SSRIs) and other agents targeting CNS receptors.[10] The fluorine atom can enhance blood-brain barrier penetration, a critical attribute for CNS-active drugs.
-
PET Imaging Agents: The incorporation of fluorine makes this scaffold suitable for developing positron emission tomography (PET) tracers. By using the ¹⁸F isotope, molecules derived from this core can be used to visualize and quantify biological processes in vivo, aiding in both diagnostics and drug development.[1]
-
Fluorescent Probes: Cyanoindoles are known to possess interesting photophysical properties, with their fluorescence being sensitive to the local environment.[11][12][13][14] This opens possibilities for using derivatives of this compound as probes in biological spectroscopy and microscopy.
Caption: Inhibition of a protein kinase by a drug candidate.
Safety, Handling, and Storage
Hazard Identification: According to the Globally Harmonized System (GHS), 4-Fluoro-1H-indole-7-carbonitrile is classified with the following hazards[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Avoid generating dust. Minimize contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
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4-Fluoro-1H-indole-7-carboxylic acid . PubChem. Retrieved January 11, 2026, from [Link]
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4-Fluoro-1H-indole-7-carbonitrile . PubChem. Retrieved January 11, 2026, from [Link]
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Acharyya, A., et al. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy . Squarespace. Retrieved January 11, 2026, from [Link]
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4-Fluoro-1H-indole-7-carbonitrile | 313337-33-6 . J&K Scientific. Retrieved January 11, 2026, from [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy . MDPI. Retrieved January 11, 2026, from [Link]
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Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry, 59(1), 15-36. Available at: [Link]
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313337-33-6 | 4-Fluoro-1H-indole-7-carbonitrile . Fluoropharm. Retrieved January 11, 2026, from [Link]
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Hilaire, J. R., et al. (2018). 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures . Physical Chemistry Chemical Physics, 20(5), 3410-3419. Available at: [Link]
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Al-Hourani, B. J., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions . Molecules, 24(23), 4349. Available at: [Link]
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Acharyya, A., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy . Methods in Enzymology, 639, 191-215. Available at: [Link]
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HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation . MDPI. Retrieved January 11, 2026, from [Link]
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Wang, J., et al. (2015). 4-Cyanoindole-2'-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics . The Journal of Physical Chemistry B, 119(15), 4979-4987. Available at: [Link]
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